Disodium N-(2-carboxylatoethyl)-beta-alaninate

Description

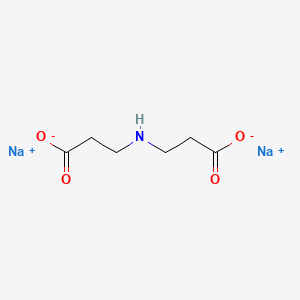

Disodium N-(2-carboxylatoethyl)-beta-alaninate is a surfactant and antistatic agent commonly used in cosmetics and industrial formulations. Its structure consists of a beta-alanine backbone modified with a carboxylatoethyl group and an alkyl chain, neutralized as a disodium salt. Key variants include:

- Disodium N-(2-carboxylatoethyl)-N-octadecyl-beta-alaninate (CAS 20716-30-7): Features a saturated C18 (octadecyl) chain .

- Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate (CAS 93982-27-5): Contains an unsaturated C18 (octadecenyl) chain, enhancing solubility .

These compounds are synthesized for their amphiphilic properties, enabling applications in emulsification, foaming, and stabilization.

Properties

CAS No. |

50891-50-4 |

|---|---|

Molecular Formula |

C6H9NNa2O4 |

Molecular Weight |

205.12 g/mol |

IUPAC Name |

disodium;3-(2-carboxylatoethylamino)propanoate |

InChI |

InChI=1S/C6H11NO4.2Na/c8-5(9)1-3-7-4-2-6(10)11;;/h7H,1-4H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |

InChI Key |

PYKDHVPTPKFRPN-UHFFFAOYSA-L |

Canonical SMILES |

C(CNCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N-(2-carboxylatoethyl)-beta-alaninate typically involves the reaction of beta-alanine with a carboxylatoethylating agent in the presence of a base. The reaction conditions often include:

Temperature: Moderate temperatures (25-50°C)

Solvent: Aqueous or organic solvents

Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: Beta-alanine and carboxylatoethylating agents

Reaction Vessel: Large-scale reactors

Purification: Crystallization or filtration methods to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

Disodium N-(2-carboxylatoethyl)-beta-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Reagents like alkyl halides or acyl chlorides

Major Products Formed

Oxidation: Carboxylate derivatives

Reduction: Alcohol derivatives

Substitution: Substituted beta-alanine derivatives

Scientific Research Applications

Pharmaceutical Applications

-

Drug Delivery Systems

- The compound's amphiphilic nature enables the formation of micelles and liposomes, which are effective for encapsulating hydrophobic drugs. This enhances the solubility and bioavailability of these drugs in biological systems.

- Case Study : Research has shown that formulations using disodium N-(2-carboxylatoethyl)-beta-alaninate can significantly improve the delivery of poorly soluble drugs, leading to better therapeutic outcomes in vivo.

-

Cell Membrane Interaction

- Preliminary studies indicate that this compound may influence biological membranes' fluidity and permeability, potentially aiding in drug release mechanisms within cells.

- Research Findings : Experiments have demonstrated that the incorporation of this compound into drug formulations can facilitate enhanced drug absorption through cellular membranes.

-

Antioxidant Properties

- While beta-alanine itself is not an antioxidant, it contributes to increased carnosine levels in tissues, which has been shown to possess antioxidant properties. This can mitigate oxidative stress in various biological contexts.

Material Science Applications

-

Self-assembling Materials

- The unique properties of this compound are being explored for developing self-assembling materials with specific functionalities for controlled release applications.

- Table 1: Potential Material Science Applications

Application Type Description Drug Delivery Vehicles Micelles and liposomes for targeted delivery Self-assembling Polymers Materials that respond to environmental stimuli Coatings Surfactants that enhance adhesion and stability

Agricultural Applications

- Surfactant in Agrochemicals

- This compound can be utilized as a surfactant in pesticide formulations, improving the spreadability and absorption of active ingredients on plant surfaces .

- Case Study : A study demonstrated that incorporating this compound into herbicide formulations improved efficacy by ensuring uniform coverage on crops, leading to better weed control while reducing the amount of active ingredient needed.

Safety Profile

The safety assessment of this compound indicates low toxicity levels when used appropriately. While skin irritation may occur upon contact, it is generally considered safe for pharmaceutical and agricultural applications when used within recommended concentrations.

Mechanism of Action

The mechanism of action of Disodium N-(2-carboxylatoethyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxylatoethyl group enhances its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Alkyl Chain Variations

The alkyl chain length and saturation significantly influence physicochemical properties:

Key Findings :

- Unsaturated chains (e.g., octadecenyl) reduce crystallinity, enhancing solubility in aqueous systems compared to saturated analogs .

- Hydroxy-substituted chains (e.g., hydroxydodecyl) improve biocompatibility, making them suitable for personal care products .

- Tallow-derived chains (mixed alkyls) offer cost-effective performance in industrial detergents .

Functional Group Modifications

The presence of additional functional groups alters reactivity and application scope:

Key Findings :

Biological Activity

Disodium N-(2-carboxylatoethyl)-beta-alaninate is a compound that exhibits significant biological activity, particularly in the context of drug delivery and membrane interaction. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a beta-alanine backbone with carboxylate modifications, enhancing its solubility in aqueous environments. Its molecular formula is with a molecular weight of approximately 455.58 g/mol. The disodium salt form contributes to its amphiphilic nature, allowing it to interact effectively with lipid membranes, which is crucial for its biological functions .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The compound's amphiphilic properties enable it to integrate into lipid bilayers, modulating their fluidity and permeability. This interaction can enhance drug absorption and cellular uptake, making it a valuable candidate for drug delivery systems .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially providing protective effects against oxidative stress in biological systems .

- Cell Signaling Modulation : Research indicates that this compound may influence cell signaling pathways, although specific targets and pathways remain to be fully elucidated .

Biological Activity and Applications

The compound's unique properties have led to various applications across different fields:

- Drug Delivery Systems : Its ability to enhance membrane permeability makes it suitable for formulating drug delivery vehicles that improve the bioavailability of therapeutic agents .

- Surfactant in Formulations : Due to its amphiphilic nature, it can be utilized as a surfactant in various industrial formulations, including detergents and cleaning products .

- Biodegradable Materials : The compound is noted for its biodegradability, making it an attractive option for environmentally friendly applications in the chemical industry .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Cell Membrane Permeability Enhancement :

- A study demonstrated that the compound significantly increased the permeability of model lipid membranes to various drugs, suggesting its potential utility in enhancing drug delivery .

-

Antioxidant Activity Assessment :

- Research indicated that this compound showed promising antioxidant effects in vitro, which could be beneficial in therapeutic applications targeting oxidative stress-related conditions .

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted the structural similarities between this compound and other compounds like N-(2-Carboxyethyl)-N-octadecenyl-beta-alanine, emphasizing differences in solubility and biological activity .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.